molecular formula C22H16Cl2N2O4S2 B14067688 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide CAS No. 167321-71-3

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

Cat. No.: B14067688
CAS No.: 167321-71-3
M. Wt: 507.4 g/mol
InChI Key: XNUCDMDHVWJDIP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with sulfonamide and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is prepared through electrophilic aromatic substitution reactions.

    Introduction of the sulfonamide group: The sulfonamide group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Chlorination: The chlorophenyl groups are added through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein binding interactions.

    Medicine: Research into its potential as a pharmaceutical agent includes investigations into its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide include:

    4-chloro-N-(4-chlorophenyl)benzenesulfonamide: Lacks the naphthalene ring, making it less complex.

    Naphthalene-1-sulfonamide derivatives: These compounds share the naphthalene core but differ in their substituents.

    Chlorophenyl sulfonamides: Similar in having chlorophenyl and sulfonamide groups but vary in their overall structure.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

167321-71-3

Molecular Formula

C22H16Cl2N2O4S2

Molecular Weight

507.4 g/mol

IUPAC Name

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H16Cl2N2O4S2/c23-15-5-9-17(10-6-15)31(27,28)25-21-13-14-22(20-4-2-1-3-19(20)21)26-32(29,30)18-11-7-16(24)8-12-18/h1-14,25-26H

InChI Key

XNUCDMDHVWJDIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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